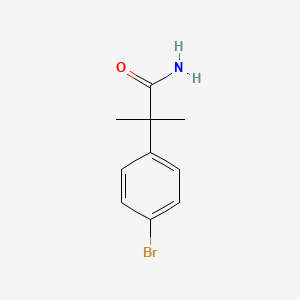

2-(4-Bromophenyl)-2-methylpropanamide

Description

BenchChem offers high-quality 2-(4-Bromophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLVTOOFPHQBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590597 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850144-81-9 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Bromophenyl)-2-methylpropanamide

This guide provides a comprehensive framework for characterizing the thermodynamic properties of 2-(4-Bromophenyl)-2-methylpropanamide, a compound of interest in pharmaceutical research and development. For professionals in drug development, a thorough understanding of a compound's thermodynamic landscape is not merely academic; it is a cornerstone of predicting stability, solubility, and bioavailability, thereby guiding formulation strategies and ensuring product efficacy and safety.

While extensive experimental thermodynamic data for 2-(4-Bromophenyl)-2-methylpropanamide is not widely published, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate these critical parameters. We will delve into the core principles and practical applications of key analytical techniques, empowering you to generate the robust data required for informed decision-making in your research.

Physicochemical and Structural Foundation

Before embarking on thermodynamic analysis, a baseline understanding of the compound's fundamental properties is essential. 2-(4-Bromophenyl)-2-methylpropanamide has the chemical formula C₁₀H₁₂BrNO and a molecular weight of approximately 242.12 g/mol . It is a solid at room temperature. Knowledge of the crystal structure is invaluable, as polymorphism can significantly impact thermodynamic properties. The crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide reveals inversion dimers linked by pairs of N-H⋯O hydrogen bonds, which in turn form sheets.[1] This intermolecular bonding will influence the energy required to disrupt the crystal lattice during melting.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.12 g/mol | |

| Physical Form | Solid | |

| Crystal Structure | Inversion dimers linked by N-H⋯O hydrogen bonds forming sheets. | [1] |

Thermal Analysis: Unveiling Phase Transitions and Stability

Thermal analysis techniques are paramount in determining the thermodynamic behavior of a substance as a function of temperature.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and accessible methods in this domain.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying the thermal transitions of a material.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and heat capacity.[4]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Bromophenyl)-2-methylpropanamide into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point. A standard range could be from 25°C to 200°C.

-

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. From this peak, the following parameters can be determined:

-

Melting Point (T_m): The temperature at which the substance transitions from a solid to a liquid. It is typically taken as the onset or peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_fus): The energy required to melt the substance. It is calculated by integrating the area of the melting peak.[4] This value is critical for understanding the strength of the crystal lattice.

-

Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree. It can be determined from the shift in the baseline of the DSC curve.[2]

-

-

Inert Atmosphere: Prevents oxidation of the sample at elevated temperatures, which would introduce extraneous thermal events and compromise the integrity of the data.

-

Controlled Heating Rate: A consistent heating rate ensures that the thermal transitions are sharp and reproducible. Faster rates can increase sensitivity but may decrease resolution, while slower rates offer better resolution but can broaden peaks.[2] 10°C/min is a common starting point that balances these factors.

-

Hermetic Sealing: Essential for compounds that may sublime, ensuring that the measured heat flow corresponds only to the solid-to-liquid phase transition and not to a solid-to-gas transition.

Caption: Workflow for DSC analysis of 2-(4-Bromophenyl)-2-methylpropanamide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is crucial for determining the thermal stability and decomposition profile of a compound.[6]

-

Sample Preparation: Place a slightly larger sample, typically 5-10 mg, of 2-(4-Bromophenyl)-2-methylpropanamide into a TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the pan onto the TGA's sensitive microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired information (thermal vs. oxidative stability).

-

-

Temperature Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. From this curve, one can identify:

-

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

-

Residual Mass: The amount of mass remaining at the end of the experiment, which can provide information about the formation of non-volatile degradation products.

-

-

Complementary to DSC: TGA helps to interpret DSC thermograms. For instance, a mass loss observed in TGA at the same temperature as an endothermic event in DSC could indicate sublimation or decomposition rather than just melting. A clean melting endotherm in DSC with no corresponding mass loss in TGA confirms that the event is indeed fusion.

-

Stability Assessment: The onset temperature of decomposition is a critical parameter for determining the thermal stability of the drug substance.[6] This information is vital for defining storage conditions and identifying potential incompatibilities during formulation.

Caption: Workflow for TGA analysis to assess thermal stability.

Solubility and Partition Coefficient: Keys to Bioavailability

The solubility of an active pharmaceutical ingredient (API) in aqueous and organic solvents is a critical determinant of its absorption and bioavailability. The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.

-

Sample Preparation: Add an excess amount of 2-(4-Bromophenyl)-2-methylpropanamide to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

-

Ensuring Equilibrium: The 24-72 hour agitation period is a standard practice to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately known temperature is critical for obtaining reliable and reproducible data.

Summary of Key Thermodynamic Parameters to be Determined

The following table summarizes the essential thermodynamic properties for 2-(4-Bromophenyl)-2-methylpropanamide and the primary techniques used for their determination.

| Thermodynamic Parameter | Symbol | Experimental Technique | Significance in Drug Development |

| Melting Point | T_m | DSC | Purity indicator, influences dissolution rate. |

| Enthalpy of Fusion | ΔH_fus | DSC | Measure of crystal lattice energy; impacts solubility. |

| Heat Capacity | C_p | DSC | Fundamental property for thermodynamic calculations. |

| Decomposition Temperature | T_d | TGA | Defines thermal stability, critical for manufacturing and storage. |

| Aqueous Solubility | S | Shake-Flask (HPLC) | Determines dissolution and bioavailability. |

Conclusion

A comprehensive understanding of the thermodynamic properties of 2-(4-Bromophenyl)-2-methylpropanamide is indispensable for its successful development as a pharmaceutical agent. This guide has provided the theoretical grounding and detailed, field-proven protocols for determining these critical parameters. By employing techniques such as DSC, TGA, and equilibrium solubility studies, researchers can build a robust thermodynamic profile of the molecule. This data-driven approach is fundamental to navigating the complexities of formulation, ensuring stability, and ultimately, maximizing the therapeutic potential of the compound.

References

-

Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available at: [Link]. (Accessed: February 13, 2026).

-

PubChemLite. 2-[(4-bromophenyl)formamido]-n-methylpropanamide (C11H13BrN2O2). Available at: [Link]. (Accessed: February 13, 2026).

-

IUCr. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Available at: [Link]. (Accessed: February 13, 2026).

-

EPA CompTox Chemicals Dashboard. 2-bromo-N-(4-methylphenyl)propanamide Properties. Available at: [Link]. (Accessed: February 13, 2026).

-

PubMed. 2-(4-Bromophenyl)-2-methyl-propan-amide. Available at: [Link]. (Accessed: February 13, 2026).

-

PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591. Available at: [Link]. (Accessed: February 13, 2026).

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]. (Accessed: February 13, 2026).

-

SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. Available at: [Link]. (Accessed: February 13, 2026).

-

IUCr. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Available at: [Link]. (Accessed: February 13, 2026).

-

ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available at: [Link]. (Accessed: February 13, 2026).

-

Cheméo. Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Available at: [Link]. (Accessed: February 13, 2026).

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Research and Reviews: Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry. Available at: [Link]. (Accessed: February 13, 2026).

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]. (Accessed: February 13, 2026).

-

NIST/TRC Web Thermo Tables. 2-bromo-2-methylpropane -- Critically Evaluated Thermophysical Property Data. Available at: [Link]. (Accessed: February 13, 2026).

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available at: [Link]. (Accessed: February 13, 2026).

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]. (Accessed: February 13, 2026).

-

ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]. (Accessed: February 13, 2026).

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]. (Accessed: February 13, 2026).

-

PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at: [Link]. (Accessed: February 13, 2026).

-

PubChem. 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide | C20H25BrN2O3S | CID. Available at: [Link]. (Accessed: February 13, 2026).

-

PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]. (Accessed: February 13, 2026).

-

Journal of Chemical and Pharmaceutical Research. Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). Available at: [Link]. (Accessed: February 13, 2026).

-

Open Access Journals. Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]. (Accessed: February 13, 2026).

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]. (Accessed: February 13, 2026).

-

ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Available at: [Link]. (Accessed: February 13, 2026).

-

WebAssign. Selected Thermodynamic Data Appendix Four*. Available at: [Link]. (Accessed: February 13, 2026).

Sources

- 1. 2-(4-Bromophenyl)-2-methyl-propan-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. resolvemass.ca [resolvemass.ca]

CAS 116639-66-8 physical data and safety sheet

An In-depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

This guide provides an in-depth overview of the physical data, safety information, and handling protocols for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin widely utilized in preclinical research to model Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals with the requisite expertise in handling highly hazardous materials.

Scientific Context and Mechanism of Action

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that induces permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1] Its neurotoxic properties were discovered serendipitously through cases of accidental human ingestion, which led to the development of a severe and irreversible parkinsonian condition.[2]

In a research setting, MPTP is the primary compound used to create animal models for the study of Parkinson's disease.[2] The mechanism of its toxicity involves a metabolic pathway. MPTP is oxidized by monoamine oxidase B (MAO-B) in the brain's astrocytes to 1-methyl-4-phenylpyridinium ion (MPP+).[2] This toxic metabolite is then transported into dopamine neurons, where it inhibits mitochondrial function and leads to cell death.[2] This selective destruction of dopamine-producing neurons in the substantia nigra mimics the pathology of Parkinson's disease.[1][2]

Physical and Chemical Properties

The physical and chemical properties of MPTP and its commonly used hydrochloride salt are summarized below.

| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (Free Base) | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP HCl) |

| CAS Number | 28289-54-5[3] | 23007-85-4[4][5][6] |

| Molecular Formula | C₁₂H₁₅N[1][3] | C₁₂H₁₅N·HCl[4][6] |

| Molecular Weight | 173.25 g/mol [1][3] | 209.72 g/mol [6] |

| Appearance | Solid, Light Yellow Solid[2] | White to off-white powder, white solid[4][6] |

| Boiling Point | 128-132 °C at 12 mmHg[2][3] | Not available |

| Flash Point | 113 °C (235.4 °F) - closed cup | Not available |

| Solubility | Not specified | Soluble in H₂O (100mg/ml)[4] |

| Storage Temperature | Store at 4°C[4] | Store at 4°C, may be stored in a freezer[4][7] |

Safety Data Sheet (SDS) Summary

MPTP is a hazardous substance and must be handled with extreme caution. The following is a summary of the key safety information.

Hazard Identification:

-

GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3, Specific Target Organ Toxicity (Single Exposure) - Category 1.[5][6]

-

Signal Word: Danger.[6]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (nervous system).[5][6] There is strong evidence that a single exposure can cause serious, irreversible damage.[8]

-

Target Organs: Nervous system.[6]

Precautionary Measures and Personal Protective Equipment (PPE):

-

Engineering Controls: All work with MPTP must be conducted in a designated fume hood or an externally-vented biosafety cabinet.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) are required. Frequent glove changes are recommended.[9]

-

Eye Protection: Safety glasses or goggles are mandatory.[5][9]

-

Body Protection: A lab coat or disposable gown must be worn.[9]

-

Respiratory Protection: An N95 respirator is required when there is a high potential for splashes or when handling the substance outside of a fume hood.[9]

-

-

Handling: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

Storage and Disposal:

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[7] Some sources recommend storage at 4°C or in a freezer.[4][7] The substance is light-sensitive.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Experimental Protocols and Workflows

Given the extreme toxicity of MPTP, all experimental procedures must be meticulously planned and executed.

Workflow for Safe Handling and Preparation of MPTP Solutions:

The following diagram outlines the critical steps for safely handling MPTP.

Caption: Workflow for the safe handling of MPTP.

Step-by-Step Protocol for Solution Preparation (Example):

-

Preparation: Before starting, ensure an exposure plan is in place and that Selegiline is immediately accessible as a post-exposure treatment.[9]

-

Containment: All weighing and solution preparation must occur within a certified chemical fume hood or a ducted biosafety cabinet.[9]

-

Weighing: Carefully weigh the required amount of MPTP hydrochloride powder.

-

Solubilization: For an aqueous solution, slowly add the weighed MPTP HCl to the appropriate volume of sterile water to achieve the desired concentration (e.g., up to 100 mg/ml).[4]

-

Animal Handling: For administration, animals must be chemically or physically restrained.[9]

-

Decontamination: After use, all surfaces and equipment must be decontaminated.

-

Waste Disposal: All contaminated waste, including animal bedding, must be disposed of as hazardous waste according to institutional guidelines.

Emergency Preparedness

In the event of a known ingestion or exposure, immediate administration of a monoamine oxidase inhibitor, particularly one selective for MAO-B like Selegiline, may be therapeutic.[2][9] It is crucial to have a written exposure plan and to ensure that Selegiline is available and not expired.[9] Personnel working with MPTP should inform their physician about their work with this compound.[9]

References

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide. (n.d.). PubChem. Retrieved from [Link]

-

Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. (2001, March). Journal of Neurochemistry. Retrieved from [Link]

Sources

- 1. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | 28289-54-5 [chemicalbook.com]

- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine 97 28289-54-5 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

Methodological & Application

Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-2-methylpropanamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide , a critical scaffold in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and antihistamines.

The synthesis addresses two primary chemical challenges:

-

Construction of the Quaternary Carbon: Efficient installation of the gem-dimethyl group on the benzylic carbon without using hazardous pyrophoric bases (e.g., NaH).

-

Hydrolysis of a Sterically Hindered Nitrile: Selective hydration of the bulky nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.

The protocol utilizes Phase-Transfer Catalysis (PTC) for the alkylation step and a Radziszewski Oxidative Hydrolysis for the amide formation, ensuring high yield (>85% overall) and pharmaceutical-grade purity (>99.5% by HPLC).

Strategic Retrosynthesis & Pathway Analysis

The selection of the Nitrile Route over the Acid Chloride Route is driven by scalability and impurity control. Direct bromination of 2-methyl-2-phenylpropanoic acid often yields 3-5% of the meta-isomer, which is difficult to remove. The nitrile route starts from commercially available, isomerically pure 4-bromophenylacetonitrile.

Reaction Scheme

Figure 1: Two-step synthetic pathway designed for isomeric purity and scalability.

Detailed Experimental Protocols

Step 1: Gem-Dimethylation via Phase-Transfer Catalysis (PTC)

Objective: Conversion of 4-bromophenylacetonitrile to 2-(4-bromophenyl)-2-methylpropanenitrile.

Rationale: Traditional alkylation uses NaH/THF, which is hazardous at kilo-scale. This protocol uses liquid-liquid PTC (Interfacial Mechanism). The quaternary ammonium salt (TEBA) transports the deprotonated carbanion from the interface into the organic phase, allowing reaction with Methyl Iodide (MeI) while minimizing hydrolysis of the nitrile.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromophenylacetonitrile | 1.0 | Substrate |

| Methyl Iodide (MeI) | 2.5 | Alkylating Agent |

| Sodium Hydroxide (50% aq) | 4.0 | Base |

| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |

| Toluene | 5 Vol | Solvent |

Protocol:

-

Setup: Charge a jacketed reactor with 4-Bromophenylacetonitrile (1.0 eq), Toluene (5 volumes), and TEBA (0.05 eq).

-

Base Addition: Add 50% NaOH (4.0 eq) with vigorous stirring (impeller speed is a Critical Process Parameter to maintain emulsion).

-

Alkylation (Exotherm Control):

-

Cool the mixture to 15°C.

-

Add Methyl Iodide (2.5 eq) dropwise over 60 minutes.

-

Warning: The reaction is highly exothermic. Maintain internal temperature < 45°C.

-

-

Reaction: Warm to 45-50°C and stir for 3-5 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: Mono-methyl impurity < 0.5%.

-

Workup:

-

Cool to 20°C. Add Water (5 volumes) to dissolve salts.

-

Separate phases.[1] Extract aqueous layer with Toluene (2 vol).

-

Wash combined organic layers with 1N HCl (to remove amine impurities) and Brine.

-

Concentrate the organic layer to an oil. (Yield: ~95%).

-

Step 2: Selective Oxidative Hydrolysis (Radziszewski Reaction)

Objective: Conversion of the hindered nitrile to the primary amide.

Rationale: The gem-dimethyl group creates significant steric hindrance. Acidic hydrolysis (H2SO4) often requires high temperatures that convert the amide directly to the acid (over-hydrolysis). The Radziszewski reaction uses the hydroperoxide anion (HOO⁻) as a super-nucleophile, which attacks the nitrile to form an imidate intermediate that collapses solely to the amide.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitrile Intermediate | 1.0 | Substrate |

| Hydrogen Peroxide (30% aq) | 4.0 | Oxidant/Nucleophile |

| Potassium Carbonate (K2CO3) | 0.5 | Base Catalyst |

| DMSO | 4 Vol | Solvent |

Protocol:

-

Setup: Dissolve the Nitrile oil (from Step 1) in DMSO (4 volumes).

-

Catalyst: Add K2CO3 (0.5 eq).

-

Oxidant Addition:

-

Cool to 20°C.

-

Add 30% H2O2 (4.0 eq) dropwise.

-

Critical: Maintain temperature < 30°C. Higher temperatures accelerate peroxide decomposition (safety hazard).

-

-

Reaction: Stir at 25°C for 2-4 hours.

-

Quench & Isolation:

-

Add Water (10 volumes) slowly. The product will precipitate as a white solid.

-

Cool to 0-5°C and stir for 1 hour to maximize yield.

-

Filter the solid.[2] Wash with water (3 x 2 vol) to remove DMSO.

-

-

Drying: Dry in a vacuum oven at 50°C.

Process Workflow Diagram:

Figure 2: Operational workflow for the oxidative hydrolysis step.

Analytical Controls & Specifications

Critical Quality Attributes (CQAs)

| Attribute | Specification | Method | Note |

| Appearance | White to off-white solid | Visual | |

| Purity | > 99.5% | HPLC | Area % |

| Mono-methyl impurity | < 0.10% | HPLC | Result of incomplete Step 1 |

| Carboxylic Acid | < 0.15% | Titration/HPLC | Result of over-hydrolysis |

| Water Content | < 0.5% | KF | Critical for downstream coupling |

NMR Characterization (Expected)[3]

-

1H NMR (400 MHz, DMSO-d6):

-

δ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H) – Para-substitution pattern.

-

δ 6.90 (br s, 1H, NH), 6.50 (br s, 1H, NH) – Amide protons.

-

δ 1.45 (s, 6H, 2xCH3) – Gem-dimethyl singlet.

-

Troubleshooting Guide

Issue 1: Incomplete Methylation (Step 1)

-

Observation: Presence of mono-methyl intermediate (~10-15%) in HPLC.

-

Root Cause:[3][4][5] Insufficient agitation (PTC requires high shear) or base concentration dropped below 40%.

-

Corrective Action: Increase impeller speed. Add fresh 50% NaOH. Ensure Toluene volume is not too high (dilution reduces rate).

Issue 2: Low Yield in Hydrolysis (Step 2)

-

Observation: Product does not precipitate upon water addition.

-

Root Cause:[3][4][5] DMSO volume too high or final water volume too low.

-

Corrective Action: The ratio of Water:DMSO must be at least 3:1 to force precipitation. Cool the slurry to <5°C.

Issue 3: Safety - Peroxide Accumulation

-

Risk:[2][6] H2O2 accumulation if reaction does not initiate.

-

Control: Verify K2CO3 is added before H2O2. Monitor temperature. If no exotherm is observed after 10% addition, STOP and investigate.

References

-

Phase Transfer Catalysis for C-Alkylation

-

BenchChem. (2025).[1] Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. Retrieved from

-

-

Hydrolysis of Hindered Nitriles

-

Organic Syntheses. (2024).[2] Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 328-344. Retrieved from

-

-

Radziszewski Reaction Mechanism

-

Crystal Structure Verification

-

Industrial Context (Fexofenadine Intermediates)

-

Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (US20120309973A1). Retrieved from

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. zenodo.org [zenodo.org]

- 7. 2-(4-Bromophenyl)-2-methyl-propan-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note & Protocol: Selective Hydrolysis of 2-(4-Bromophenyl)-2-methylpropanenitrile to 2-(4-Bromophenyl)-2-methylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 2-(4-bromophenyl)-2-methylpropanamide, serves as a valuable intermediate for various pharmacologically active compounds. Its precursor, 2-(4-bromophenyl)-2-methylpropanenitrile, presents a significant synthetic challenge for this hydrolysis. The gem-dimethyl group adjacent to the nitrile introduces substantial steric hindrance, rendering the electrophilic carbon of the nitrile less accessible to nucleophilic attack. This guide provides a detailed analysis of the mechanistic considerations and offers robust protocols for achieving a high-yielding, selective hydrolysis, navigating the challenges posed by this sterically demanding substrate.

Mechanistic Rationale: Overcoming Steric Hindrance

Standard nitrile hydrolysis conditions are often insufficient for highly substituted substrates. Understanding the underlying mechanisms is critical to selecting an effective protocol.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the reaction initiates with the protonation of the nitrile nitrogen.[1][2][3] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[1][3] The resulting protonated amide can be isolated or may undergo further hydrolysis to the carboxylic acid, especially under harsh conditions.[1][4]

For a sterically hindered nitrile like 2-(4-bromophenyl)-2-methylpropanenitrile, concentrated strong acids (e.g., sulfuric acid) are often necessary. This approach aligns with the principles of the Ritter reaction , where a stable carbocation or a protonated alcohol reacts with a nitrile in the presence of a strong acid to form an amide after hydrolysis.[5][6][7][8] The harsh conditions facilitate the formation of the key nitrilium ion intermediate, which is then hydrated.[6][7]

.

Caption: Acid-catalyzed hydrolysis mechanism.

Base-Catalyzed Hydrolysis

In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] This pathway is generally less favorable for sterically hindered nitriles due to the difficulty of the nucleophile's approach. To overcome this, harsher conditions such as higher temperatures and prolonged reaction times are typically required.[1] A significant advantage of base-catalyzed hydrolysis is the potential to stop the reaction at the amide stage under milder conditions, as the resulting amide is less prone to subsequent hydrolysis compared to acidic conditions.[1][2]

Modern Catalytic Methods

To circumvent the harsh conditions of traditional methods, which may not be suitable for complex molecules with sensitive functional groups, transition-metal catalysis has emerged as a powerful alternative.[9] Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have shown exceptional activity in hydrating sterically hindered nitriles to primary amides under neutral and mild conditions, offering high selectivity and functional group tolerance.[9][10][11] These catalysts operate by coordinating to the nitrile, which activates it towards nucleophilic attack by water.[10]

Experimental Protocols

Protocol 1: Concentrated Sulfuric Acid-Mediated Hydrolysis (Ritter-Type Conditions)

This protocol is highly effective for sterically hindered substrates due to the powerful dehydrating and catalytic nature of concentrated sulfuric acid.

Materials and Reagents:

-

2-(4-Bromophenyl)-2-methylpropanenitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water (ice-cold)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2-(4-Bromophenyl)-2-methylpropanenitrile (1.0 eq).

-

Acid Addition: Cool the flask in an ice bath to 0°C. Slowly add concentrated sulfuric acid (5-10 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will precipitate the crude amide product.

-

Workup:

-

Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-bromophenyl)-2-methylpropanamide.

Safety Note: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and perform the addition in a well-ventilated fume hood. The quenching process is highly exothermic and should be done with extreme caution.

.

Caption: General experimental workflow.

Summary of Hydrolysis Conditions

| Method | Catalyst / Reagent | Solvent | Temperature | Time (Typical) | Selectivity for Amide | Key Considerations |

| Acid-Catalyzed | Conc. H₂SO₄ | None (acid as solvent) | 0°C to RT | 2 - 6 hours | Good to Excellent | Effective for hindered nitriles; harsh conditions, careful workup required. |

| Base-Catalyzed | NaOH or KOH | Water / Alcohol | Reflux | 6 - 24 hours | Moderate | Risk of over-hydrolysis to carboxylic acid; may require harsh conditions.[12] |

| Peroxide-Mediated | H₂O₂ / NaOH | aq. Ethanol | Mild Heat | 1 - 3 hours | Excellent | Milder alternative, good for less hindered substrates.[12] |

| Pt-Catalyzed | Ghaffar-Parkins Catalyst | Water / Co-solvent | 25 - 80°C | 4 - 24 hours | Excellent | Very mild, high functional group tolerance, ideal for complex molecules.[11] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficiently strong acid; Reaction time too short; Low temperature. | Use more concentrated H₂SO₄; Increase reaction time and/or temperature; Confirm starting material purity. |

| Formation of Carboxylic Acid | Reaction time too long; Temperature too high; Excess water present initially. | Monitor the reaction closely and quench once the starting material is consumed; Maintain lower temperatures; Use anhydrous conditions for the initial acid addition. |

| Difficult Workup / Emulsion | Incomplete neutralization; Presence of acidic byproducts. | Ensure complete neutralization before extraction; Add brine during extraction to break up emulsions; Filter the aqueous layer before extraction if solids are present. |

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 20.9: Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]

-

YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Retrieved from [Link]

-

Wiley Online Library. (2004). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Mecanismos de Reacción. (n.d.). Acid hydrolysis of Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

-

ACS Publications. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 8. Ritter Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: Gem-dimethyl Alkylation Strategies for Phenylacetamide Derivatives

Introduction: The Significance of the Gem-Dimethyl Group in Medicinal Chemistry

The introduction of a gem-dimethyl group, two methyl groups attached to the same carbon atom, into a molecular scaffold is a widely employed strategy in medicinal chemistry.[1][2] This structural motif can confer significant advantages to a drug candidate, including enhanced metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1][3] The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of nearby functional groups.[4] Furthermore, the increased lipophilicity imparted by the gem-dimethyl group can improve a molecule's ability to cross cellular membranes.

Phenylacetamide derivatives are a common core structure in a variety of pharmaceuticals. A notable example is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), which features a gem-dimethyl group adjacent to a carboxylic acid.[5][6][7] The synthesis of such compounds often involves the alkylation of an active methylene group, a carbon atom positioned between two electron-withdrawing groups.[8] This guide will provide a detailed overview of the strategies and protocols for the gem-dimethyl alkylation of phenylacetamide derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Mechanistic Considerations: The Alkylation of Phenylacetamide Derivatives

The core of this transformation lies in the deprotonation of the α-carbon of the phenylacetamide, the carbon atom adjacent to the carbonyl group, to form an enolate.[9][10] This enolate then acts as a nucleophile, attacking an electrophilic methylating agent in a substitution reaction.[9][11][12]

Enolate Formation

The acidity of the α-hydrogens of a phenylacetamide is enhanced by the electron-withdrawing effects of both the adjacent phenyl ring and the amide carbonyl group. However, amides are generally less acidic than ketones or esters. Therefore, a strong base is typically required to achieve complete enolization.[9][13] Common strong bases used for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[9][13] The choice of base can influence the regioselectivity of the reaction in cases where there are multiple acidic protons.

The Alkylation Step

Once formed, the enolate anion attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.[11][12] This reaction introduces the first methyl group. To achieve gem-dimethylation, the resulting mono-methylated phenylacetamide must be deprotonated again to form a new enolate, which then undergoes a second methylation.

A key challenge in this process is controlling the extent of alkylation. Incomplete reaction can lead to a mixture of mono- and di-methylated products, while over-alkylation at other positions (such as the amide nitrogen) can also occur.[14] The choice of reaction conditions, including the base, solvent, temperature, and stoichiometry of the reagents, is crucial for achieving high yields of the desired gem-dimethylated product.

The Role of Phase Transfer Catalysis

Phase transfer catalysis (PTC) offers a powerful and often "greener" alternative for alkylation reactions.[15] In this technique, a phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides.[15][16] This allows for the use of less hazardous and more economical inorganic bases like sodium hydroxide or potassium carbonate, and can often be performed in less toxic solvents or even under solvent-free conditions.[15][17]

Experimental Protocols

Here, we provide detailed protocols for two common methods for the gem-dimethyl alkylation of phenylacetamide derivatives: a traditional approach using a strong base and a method employing phase transfer catalysis.

Protocol 1: Gem-Dimethylation using Lithium Diisopropylamide (LDA)

This protocol describes the gem-dimethylation of a generic N-substituted phenylacetamide using LDA as the strong base and methyl iodide as the alkylating agent.

Materials:

-

N-substituted phenylacetamide

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and work-up equipment

Workflow Diagram:

Caption: Workflow for gem-dimethylation using LDA.

Procedure:

-

Preparation of the Phenylacetamide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-substituted phenylacetamide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

In Situ Preparation of LDA: In a separate flame-dried flask under nitrogen, add anhydrous THF and diisopropylamine (2.2 eq). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.2 eq) dropwise. Stir the solution at 0 °C for 30 minutes to generate the LDA solution.

-

First Methylation: Slowly add the freshly prepared LDA solution to the phenylacetamide solution at -78 °C. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation. Add methyl iodide (1.1 eq) dropwise and stir for 1 hour at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Second Methylation: Cool the reaction mixture back down to -78 °C. Slowly add a second portion of freshly prepared LDA solution (1.1 eq). Stir for 30 minutes at -78 °C. Add a second portion of methyl iodide (1.1 eq) and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired gem-dimethylated phenylacetamide.

Protocol 2: Gem-Dimethylation using Phase Transfer Catalysis

This protocol describes a more environmentally benign approach using a phase transfer catalyst.

Materials:

-

N-substituted phenylacetamide

-

Toluene

-

50% Aqueous sodium hydroxide solution

-

Tetrabutylammonium bromide (TBAB)

-

Methyl iodide

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Reaction Mechanism Diagram:

Sources

- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 2. amm-journal.org [amm-journal.org]

- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 4. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicilon.com [medicilon.com]

- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 8. Active methylene compounds | PDF [slideshare.net]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. Sciencemadness Discussion Board - Alkylation of amides - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. phasetransfer.com [phasetransfer.com]

Reagents for converting 2-(4-Bromophenyl)-2-methylpropanamide to amines

An Application Guide to the Synthesis of Amines from 2-(4-Bromophenyl)-2-methylpropanamide

Introduction

The conversion of amides to amines represents a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Amines are prevalent structural motifs in a vast array of biologically active molecules. The starting material, 2-(4-Bromophenyl)-2-methylpropanamide, is a valuable precursor that offers multiple synthetic routes to structurally distinct amine products. The presence of a stable aromatic bromine atom provides a handle for further functionalization, such as cross-coupling reactions, making the resulting amines versatile intermediates in drug development.

This comprehensive guide provides detailed application notes and protocols for the conversion of 2-(4-Bromophenyl)-2-methylpropanamide into its corresponding amines. We will explore two primary synthetic strategies:

-

Amide Reduction: A direct conversion that retains the original carbon skeleton, yielding 2-(4-Bromophenyl)-2-methylpropan-1-amine.

-

Hofmann Rearrangement: A degradative transformation that expels the carbonyl carbon, resulting in a primary amine with one less carbon atom, 1-(4-Bromophenyl)-1-methylethanamine.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven protocols to enable informed decisions in the laboratory.

Part 1: Amide Reduction for Carbon Skeleton Retention

The reduction of an amide to an amine involves the conversion of the carbonyl group (C=O) into a methylene group (CH₂). This transformation is fundamental for synthesizing amines while preserving the integrity of the carbon framework. Due to the low electrophilicity of the amide carbonyl, this reduction requires powerful hydride-donating reagents.[1][2]

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including amides, which are resistant to milder reagents like sodium borohydride (NaBH₄).

Principle & Causality: The exceptional reducing power of LiAlH₄ stems from the highly polarized Al-H bonds, which deliver a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the amide. The reaction proceeds through a two-stage mechanism involving two separate hydride additions. The initial adduct collapses to form a transient, highly reactive iminium ion, which is then immediately reduced by a second equivalent of hydride to furnish the final amine product.[3][4] The aluminum species coordinates to the carbonyl oxygen, activating it and converting it into a good leaving group.[5]

Caption: Simplified mechanism of borane reduction of a primary amide.

Detailed Experimental Protocol:

-

Apparatus Setup: Use a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reaction Setup: Dissolve 2-(4-Bromophenyl)-2-methylpropanamide (1.0 equivalent) in anhydrous THF (approx. 15 mL per gram of amide).

-

Reagent Addition: Cool the solution to 0 °C. Add a 1.0 M solution of BH₃·THF in THF (3.0 - 4.0 equivalents) dropwise via a syringe. A slow addition is recommended to manage the initial evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (~66 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup (Quenching): Cool the reaction mixture to 0 °C. Slowly and carefully add 6 M aqueous HCl dropwise to quench the excess borane and hydrolyze the intermediate species. Continue adding acid until the vigorous gas evolution ceases and the solution is acidic.

-

Isolation: Heat the acidic mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis. After cooling to room temperature, basify the solution by the slow addition of aqueous NaOH (e.g., 6 M) until pH > 12.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by standard methods as described for the LiAlH₄ protocol.

Part 2: Hofmann Rearrangement for Degradative Amination

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine containing one fewer carbon atom. T[6]his method is invaluable when the synthetic goal is to shorten the carbon chain while introducing a primary amine functionality.

Principle & Causality: The reaction proceeds by treating the primary amide with bromine in a strongly basic aqueous solution (e.g., NaOH). T[7]he base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion that undergoes a concerted rearrangement: the alkyl/aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. T[8]his key step forms an isocyanate intermediate. The isocyanate is not isolated but is rapidly hydrolyzed by water under the basic conditions, leading to an unstable carbamic acid which spontaneously decarboxylates to yield the final primary amine.

Caption: Decision workflow for amine synthesis.

Conclusion

The conversion of 2-(4-Bromophenyl)-2-methylpropanamide to its amine derivatives can be achieved efficiently through distinct and powerful synthetic methodologies. For researchers aiming to preserve the C₄ alkyl chain, direct reduction using either lithium aluminum hydride or borane provides reliable pathways to 2-(4-Bromophenyl)-2-methylpropan-1-amine. LiAlH₄ offers potent reactivity, while borane presents a milder, more chemoselective option. Conversely, if the synthetic target requires a loss of one carbon atom to produce a tertiary carbinamine structure, the Hofmann rearrangement offers a classic and effective route to 1-(4-Bromophenyl)-1-methylethanamine. A thorough understanding of the mechanisms, protocols, and safety considerations detailed in this guide will empower scientists to select and execute the optimal transformation for their specific research and development objectives.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Wang, D., et al. (2018). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry, 20(24), 5457-5470. Retrieved from [Link]

-

Wikipedia. (2023). Amide reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from [Link]

- Coetzee, J., et al. (2011). The First Continuous Flow Hydrogenation of Amides to Amines. ChemSusChem, 4(8), 1122-1125. Retrieved from Queen's University Belfast Research Portal.

-

Dey, S., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis, 10(6), 3688-3693. Retrieved from [Link]

-

Osaka University. (2017). Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

-

Bailey, C. L., et al. (2019). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 84(17), 10899-10909. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

-

Bailey, C. L., et al. (2019). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Request PDF on ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Chemistry Masters. (2020). Borane: Reduction of Carboxylic acid, Amides & Nitriles. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of amides by boranes. Request PDF. Retrieved from [Link]

-

Dr. P. (2023). Reduction of Amides with LiAlH4. YouTube. Retrieved from [Link]

-

Barma, D. K., et al. (2003). Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. ChemInform. Request PDF on ResearchGate. Retrieved from [Link]

-

Chasvised, S., et al. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2(1), 73-86. Retrieved from [Link]

Sources

- 1. Amide reduction - Wikipedia [en.wikipedia.org]

- 2. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2-(4-Bromophenyl)-2-methylpropanamide can be approached through several routes, each with its own set of advantages and potential pitfalls. The two most common strategies involve:

-

The Ritter Reaction: This method typically involves the reaction of a tertiary alcohol, such as 2-(4-bromophenyl)-2-propanol, with a nitrile in the presence of a strong acid to form a stable carbocation intermediate, which is then trapped by the nitrile. Subsequent hydrolysis yields the desired amide.[1][2][3][4][5]

-

Amidation of a Carboxylic Acid Precursor: This route involves the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the corresponding amide. This can be achieved through various standard peptide coupling methods or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.

This guide will focus on troubleshooting the common challenges encountered in these pathways to help you enhance your reaction yields and product purity.

II. Troubleshooting Guide & FAQs

Part A: Synthesis of the Key Intermediate: 2-(4-Bromophenyl)-2-methylpropanoic acid

A crucial step in one of the primary synthetic routes is the preparation of pure 2-(4-bromophenyl)-2-methylpropanoic acid. The main challenge in this step is achieving selective bromination at the para position of the phenyl ring.

FAQ 1: My bromination of 2-methyl-2-phenylpropanoic acid results in a mixture of isomers (ortho, meta, and para) and a low yield of the desired para-isomer. How can I improve the regioselectivity?

Root Cause Analysis: Non-selective bromination is a common issue, often leading to the formation of undesired ortho and meta isomers, which can be difficult to separate from the desired para product, ultimately reducing the yield.[6][7] The reaction conditions, particularly the solvent and brominating agent, play a critical role in directing the substitution pattern on the aromatic ring.

Troubleshooting Recommendations:

-

Solvent System: Traditional methods using solvents like carbon tetrachloride are not only toxic but can also lead to poor selectivity.[7] A significant improvement in selectivity can be achieved by performing the bromination in an aqueous medium.[7][8] This approach has been shown to favor the formation of the para-isomer.

-

Control of Reaction Conditions: The reaction can be performed under acidic, neutral, or alkaline aqueous conditions.[8] It is advisable to perform small-scale trial reactions to determine the optimal pH for your specific setup.

-

Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the complete consumption of the starting material, 2-methyl-2-phenylpropanoic acid.[6][7][8]

Experimental Protocol: Selective Bromination in an Aqueous Medium [7][8]

-

Suspend 2-methyl-2-phenylpropanoic acid in water.

-

Slowly add bromine to the mixture while stirring vigorously. The reaction can be conducted at room temperature or with gentle heating (e.g., 75-80°C) to increase the reaction rate.[8]

-

Monitor the reaction by GC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like dichloromethane.[6][7][8]

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product can be further purified by recrystallization from a solvent system like aqueous methanol to remove residual isomeric impurities.[6]

| Parameter | Traditional Method (e.g., in CCl4) | Recommended Method (in H2O) |

| Solvent | Carbon Tetrachloride | Water |

| Selectivity | Low (mixture of o, m, p isomers)[7] | High (predominantly p-isomer)[8] |

| Safety | Toxic and environmentally hazardous[7] | Environmentally benign |

| Yield of Pure Product | Often low due to purification losses[7] | Can be significantly higher |

Part B: The Ritter Reaction Approach

The Ritter reaction is a powerful method for synthesizing N-alkyl amides from nitriles and a source of a stable carbocation.[1][2][3] For the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide, a suitable precursor would be 2-(4-bromophenyl)-2-propanol or a related alkene that can generate the tertiary benzylic carbocation.

FAQ 2: My Ritter reaction is giving a low yield. What are the critical parameters to optimize?

Root Cause Analysis: Low yields in the Ritter reaction can stem from several factors, including incomplete formation of the carbocation, side reactions of the carbocation, or incomplete hydrolysis of the intermediate nitrilium ion.[4][5] The choice of strong acid and the reaction temperature are critical.

Troubleshooting Recommendations:

-

Acid Catalyst: A strong acid is essential to promote the formation of the carbocation. Sulfuric acid is commonly used.[1] The concentration of the acid is crucial; it should be sufficient to protonate the alcohol and facilitate the loss of water.

-

Temperature Control: The initial addition of the acid to the alcohol and nitrile mixture should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] The reaction is then typically allowed to warm to room temperature.

-

Nitrile Reactivity: A wide range of nitriles can be used in the Ritter reaction.[2] For the synthesis of the target amide, acetonitrile would be the nitrile of choice.

-

Hydrolysis Step: The intermediate nitrilium ion must be hydrolyzed to the final amide.[2][4] This is typically achieved during the aqueous workup. Quenching the reaction mixture with a basic solution (e.g., sodium carbonate followed by sodium hydroxide) ensures the complete hydrolysis and neutralization of the strong acid.[1]

Diagram: The Ritter Reaction Mechanism

Caption: The Ritter reaction pathway for amide synthesis.

Part C: Hydrolysis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Another viable route is the partial hydrolysis of the corresponding nitrile. The challenge here is to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid.

FAQ 3: When I try to hydrolyze 2-(4-bromophenyl)-2-methylpropanenitrile to the amide, I get a significant amount of the carboxylic acid as a byproduct. How can I control the hydrolysis?

Root Cause Analysis: The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[9][10][11] However, the amide product can also be hydrolyzed under the same conditions, often at a comparable or even faster rate, leading to the formation of the carboxylic acid as a byproduct.[12][13]

Troubleshooting Recommendations:

-

Mild Reaction Conditions: To favor the formation of the amide, milder reaction conditions are necessary.

-

Alkaline Peroxide Method: A common and effective method for the partial hydrolysis of nitriles to amides involves using an alkaline solution of hydrogen peroxide.[12] Reagents like urea-hydrogen peroxide (UHP) can be a convenient source of hydrogen peroxide.[12]

-

Transition Metal Catalysis: Certain transition metal catalysts, such as the Ghaffar-Parkins platinum-based catalyst, can facilitate the hydration of nitriles to primary amides under mild conditions, often with high chemoselectivity and tolerance for other functional groups.[13]

-

-

Careful Monitoring: Regardless of the method chosen, it is essential to carefully monitor the reaction progress (e.g., by TLC or LC-MS) to stop the reaction once the starting nitrile has been consumed and before significant amounts of the carboxylic acid are formed.

Diagram: Troubleshooting Hydrolysis

Caption: Decision tree for optimizing nitrile hydrolysis.

III. General Purification Strategies

FAQ 4: What is the best way to purify the final product, 2-(4-Bromophenyl)-2-methylpropanamide?

Root Cause Analysis: The choice of purification method will depend on the nature of the impurities present in the crude product. Common impurities may include unreacted starting materials, isomeric byproducts, or the corresponding carboxylic acid from over-hydrolysis.

Troubleshooting Recommendations:

-

Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is often the most effective and scalable purification method. A good starting point is to screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of pure crystals.

-

Column Chromatography: For small-scale purifications or when dealing with impurities that are difficult to remove by recrystallization, flash column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a typical mobile phase for compounds of this polarity.

-

Acid-Base Extraction: If the main impurity is the carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide remains in the organic layer.

IV. References

-

Ritter Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

-

Ritter reaction. (2023, November 29). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Retrieved February 13, 2026, from [Link]

-

Ritter reaction. (n.d.). Chemeurope.com. Retrieved February 13, 2026, from [Link]

-

Ritter Reaction. (2019, January 11). Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Retrieved February 13, 2026, from

-

Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Retrieved February 13, 2026, from

-

Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). MDPI. Retrieved February 13, 2026, from [Link]

-

Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. (2026, January 28). Retrieved February 13, 2026, from [Link]

-

2-[(4-bromophenyl)formamido]-n-methylpropanamide (C11H13BrN2O2). (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved February 13, 2026, from [Link]

-

N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). (n.d.). Chemchart. Retrieved February 13, 2026, from [Link]

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. (n.d.). Google Patents. Retrieved February 13, 2026, from

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and characterization of 2-(4-bromophenyl)-1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole compounds. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]

-

Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

Sources

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter_reaction [chemeurope.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 13. orgsyn.org [orgsyn.org]

Technical Support Center: Troubleshooting Low Conversion Rates in Gem-Dimethyl Amide Formation

Welcome to our technical support center. As Senior Application Scientists, we understand that synthesizing sterically hindered amides, particularly those containing a gem-dimethyl group adjacent to the reaction center, can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low conversion rates and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why are my gem-dimethyl substituted amine/carboxylic acid reactions resulting in low yields?

Low conversion rates in the formation of amides from substrates bearing a gem-dimethyl group are most commonly attributed to severe steric hindrance. The two methyl groups flank the reactive center (the amine's nitrogen or the carboxylic acid's carbonyl carbon), creating a congested environment that impedes the approach of the coupling reagents and the other reactant. This steric shield significantly slows down the rate of the desired reaction, allowing side reactions to become more competitive.

Key factors contributing to low yields include:

-

Steric Hindrance: The bulky nature of the gem-dimethyl group physically blocks the reactive sites.

-

Poor Nucleophilicity of the Amine: The electron-donating effect of the alkyl groups, combined with steric hindrance, can reduce the amine's nucleophilicity.

-